molecular formula C11H11F3IN B13958016 N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13958016
M. Wt: 341.11 g/mol
InChI Key: CZLSEYSVOJCSJJ-UHFFFAOYSA-N
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Description

N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with an iodobenzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Iodobenzyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 3-iodobenzyl group. This can be done using a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-iodobenzyl)-N-methylcyclopropanamine: Similar structure but lacks the trifluoromethyl group.

    N-(3-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.

    N-(3-iodobenzyl)-N-(trifluoromethyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of cyclopropane.

Uniqueness

N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the combination of the iodobenzyl and trifluoromethyl groups on a cyclopropane ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C11H11F3IN

Molecular Weight

341.11 g/mol

IUPAC Name

N-[(3-iodophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C11H11F3IN/c12-11(13,14)16(10-4-5-10)7-8-2-1-3-9(15)6-8/h1-3,6,10H,4-5,7H2

InChI Key

CZLSEYSVOJCSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)I)C(F)(F)F

Origin of Product

United States

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